![molecular formula C8H6ClNO B13324697 2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
2-(Chloromethyl)furo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)furo[3,2-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chloromethyl substituent at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)furo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C. This reaction yields methyl 2-[(cyanophenoxy)methyl]-3-furoates, which can then be converted to the desired furo[3,2-c]pyridine derivatives through further cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Oxidation and Reduction: The furan and pyridine rings can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like DMF or DMSO.
Cyclization Reactions: Catalysts such as Rhodium (Rh) can be used to facilitate cyclization reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted furo[3,2-c]pyridine derivatives.
Cyclization Reactions: Products include more complex heterocyclic systems with potential biological activity.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)furo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for bacterial infections.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:
Pathways Involved: The disruption of these pathways can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)furo[3,2-c]pyridine can be compared with other similar compounds, such as:
4-Chloromethyl-2-hetaryl furo[2,3-c]pyridines: These compounds also feature a chloromethyl group and a fused furan-pyridine ring system but differ in their specific substituents and biological activities.
Furo[3,2-b]pyridine Derivatives: These compounds have a similar fused ring system but differ in the position of the furan and pyridine rings and their substituents.
The uniqueness of this compound lies in its specific structural configuration and the presence of the chloromethyl group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H6ClNO |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
2-(chloromethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6ClNO/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4H2 |
InChI-Schlüssel |
RWFQABNSRPLHNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1OC(=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


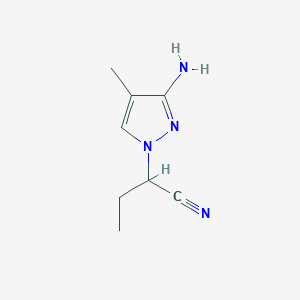
![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)
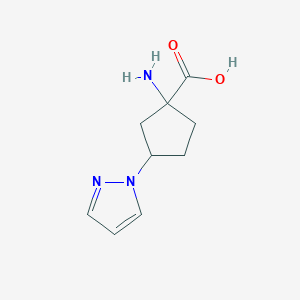
![Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)

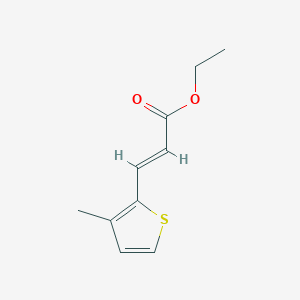
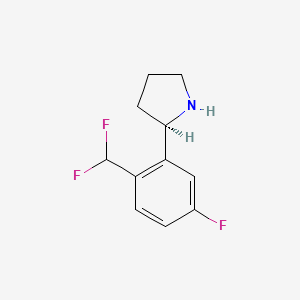
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
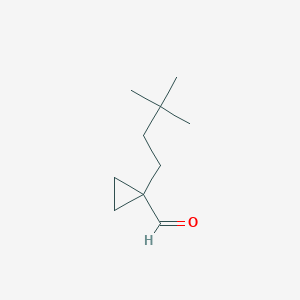


![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)
